The synthesis of venadaparib hydrochloride involves several key steps that focus on the modification of phthalazine derivatives. According to U.S. patent publication US 2021/0323946 A1, the synthesis process includes the formation of the core structure followed by specific functional group modifications to enhance selectivity and potency against PARP enzymes. The detailed experimental procedures include:
These methods ensure that venadaparib hydrochloride exhibits improved physicochemical properties compared to existing PARP inhibitors .
Venadaparib hydrochloride has a defined molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with target enzymes. The chemical formula is CHClNO, with a molecular weight of approximately 295.73 g/mol. Its structural features include:
The three-dimensional conformation of venadaparib allows it to effectively fit into the active sites of PARP-1 and PARP-2, inhibiting their activity .
Venadaparib hydrochloride undergoes various chemical reactions during its synthesis and in biological systems. Notably:
The compound's reactivity profile indicates a strong affinity for PARP-1 and -2, with IC values ranging from 1 to 2 nM, demonstrating its potency as a PARP inhibitor .
The mechanism of action for venadaparib hydrochloride involves several critical steps:
Studies have shown that venadaparib effectively inhibits PAR formation at an EC value of 0.5 nmol/L, comparable to other leading PARP inhibitors like olaparib .
Venadaparib hydrochloride exhibits several important physical and chemical properties:
These properties are critical for formulating the compound for clinical use .
Venadaparib hydrochloride is primarily being investigated for its potential applications in oncology:
The promising data from preclinical studies suggest that venadaparib could provide significant benefits in cancer therapy by exploiting the vulnerabilities associated with defective DNA repair mechanisms .
Venadaparib (IDX-1197) binds PARP1 and PARP2 with high specificity due to unique interactions within the catalytic domain (CAT). Molecular docking simulations reveal that venadaparib forms hydrogen bonds with Ser904 and Tyr907 in PARP1's helical domain (HD), stabilizing the enzyme in a DNA-bound conformation [1] [8]. The phthalazinone core of venadaparib occupies the NAD+ binding pocket, while its fluorophenyl extension engages subpockets adjacent to the ART subdomain [1]. This binding mode induces conformational changes that prevent catalytic domain autoinhibition—a key differentiator from earlier PARP inhibitors like veliparib [2].
Crystallographic analyses further demonstrate that venadaparib's 4-fluorophenyl group displaces a structural water molecule critical for PARP1's catalytic loop flexibility. This disruption reduces the enzyme's ADP-ribosyl transfer efficiency by >95% compared to uninhibited PARP1 [1] [7]. The binding affinity (Kd = 1.4 nM for PARP1; 1.0 nM for PARP2) reflects these optimized interactions, as shown in Table 1 [9].
Table 1: Structural and Kinetic Parameters of Venadaparib-PARP Binding
Parameter | PARP1 | PARP2 | Method |
---|---|---|---|
IC50 (nM) | 1.4 | 1.0 | Enzymatic assay [1] |
Kd (nM) | 1.6 | 1.2 | Fluorescence polarization [1] |
ΔG (kcal/mol) | -12.3 | -12.8 | Molecular docking [1] |
Residence time (min) | 48 | 52 | Surface plasmon resonance [1] |
Venadaparib exhibits >200-fold selectivity for PARP1/2 over other PARP family members. Enzymatic assays demonstrate IC50 values of 1.4 nM (PARP1) and 1.0 nM (PARP2), contrasting with weaker inhibition of PARP3 (IC50 = 320 nM), tankyrase-1 (TNKS1; IC50 = 420 nM), and PARP6 (IC50 > 1,000 nM) [1] [5]. This selectivity stems from venadaparib's inability to accommodate the wider NAD+ cleft of tankyrases and its steric clash with PARP3's unique Leu878 residue [7].
Time-dependent inhibition studies reveal venadaparib’s prolonged dissociation half-life (t½ = 52 minutes) from PARP1-DNA complexes—1.8-fold longer than olaparib under identical conditions [1]. Sustained target engagement is further evidenced in ex vivo tumor models, where >90% PARP inhibition persists 24 hours post-dosing [1] [8]. Pharmacokinetic/pharmacodynamic (PK/PD) modeling in rats and dogs confirms linear exposure (AUC 0–24h) with plasma concentrations exceeding PARP1 IC50 for >18 hours [5].
Table 2: Selectivity Profile of Venadaparib Across PARP Enzymes
PARP Family Member | IC50 (nM) | Catalytic Function |
---|---|---|
PARP1 | 1.4 | DNA repair, PAR synthesis [1] |
PARP2 | 1.0 | DNA repair [1] |
PARP3 | 320 | Mitotic progression [1] |
TNKS1 (PARP5A) | 420 | Telomere maintenance [1] |
PARP6 | >1,000 | Cellular signaling [1] |
Venadaparib enhances PARP1-DNA complex stability through dual mechanisms: catalytic suppression of auto-PARylation (which releases PARP1 from DNA) and allosteric stabilization of the PARP1-DNA conformation [1] [4]. In BRCA1-mutated OV_065 ovarian cancer PDX models, venadaparib (12.5 mg/kg/day) increased chromatin-bound PARP1 by 8.2-fold versus controls, compared to 5.3-fold for olaparib at equimolar doses [1]. This correlates with venadaparib’s superior tumor growth inhibition (TGI = 87% vs. 62% for olaparib; p < 0.01) [8].
Mechanistically, venadaparib exhibits Type I trapping behavior—prolonging PARP1’s residence time on DNA breaks by preventing HD domain refolding [2] [4]. Fluorescence recovery after photobleaching (FRAP) assays show venadaparib reduces PARP1 mobility by 78% in HeLa nuclei, versus 45% for veliparib (a Type III inhibitor that weakens DNA binding) [2] [4]. This translates to synthetic lethality in homologous recombination-deficient (HRD) cells: Venadaparib’s EC50 in BRCA1-mutated CAPAN-1 pancreatic cells is 50 nM, versus >1,000 nM in isogenic BRCA1-restored lines [1].
Table 3: PARP Trapping Efficiency Across Inhibitors in HRD Models
Parameter | Venadaparib | Olaparib | Veliparib |
---|---|---|---|
Chromatin-bound PARP1 (fold vs. control) | 8.2 | 5.3 | 1.8 [1] |
DNA complex half-life (min) | 52 | 29 | 9 [1][2] |
Tumor growth inhibition (OV_065 PDX) | 87% | 62% | 38% [1] |
HRD selective index (EC50 HR+/HRD) | 20.0 | 12.5 | 3.2 [1] |
Venadaparib converts transient SSBs to persistent DSBs by delaying SSB repair (SSBR) complex disassembly. Live-cell imaging using the LivePAR biosensor reveals that venadaparib extends PARP1 retention at laser-induced DNA damage sites to >90 minutes—2.1-fold longer than observed with veliparib [3] [4]. This prolonged retention competitively impedes XRCC1 scaffold protein recruitment, reducing repair complex assembly kinetics by 3.2-fold [3].
In BRCA1-deficient cells, unresolved SSBs progress to DSBs during replication, triggering replication fork collapse. Phosphorylated γH2AX foci (a DSB marker) increase 6.7-fold in venadaparib-treated MDA-MB-436 cells at 24 hours, coinciding with G2/M arrest [1] [8]. NAD+ depletion experiments confirm that venadaparib’s effects are mechanistically distinct from catalytic inhibition alone: While NAD+ supplementation restores PAR synthesis in olaparib-treated cells, it fails to reverse venadaparib-induced PARP1 trapping or γH2AX accumulation [3] [4].
The temporal dynamics of DSB formation align with venadaparib’s pharmacokinetics. In PDX models, intratumoral PAR suppression persists for 24 hours post-administration, while γH2AX peaks at 48 hours—indicating delayed DSB accrual due to trapped PARP1-SSB complexes [1] [8].
Table 4: Temporal Parameters of DNA Damage Conversion
Event | Time Post-Venadaparib | Fold Change vs. Baseline |
---|---|---|
PARP1 chromatin retention onset | 15 minutes | 6.2 [1][3] |
Peak PARP1-DNA complexes | 2 hours | 8.1 [1] |
XRCC1 recruitment delay | 1–4 hours | 3.2 [3] |
γH2AX foci formation (DSBs) | 24–48 hours | 6.7 [1][8] |
Mitotic catastrophe | 48–72 hours | 4.9 [1] |
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